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molecular formula C22H18N2O4 B114321 Famoxadone CAS No. 131807-57-3

Famoxadone

Cat. No. B114321
M. Wt: 374.4 g/mol
InChI Key: PCCSBWNGDMYFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05948805

Procedure details

A mixture of 14.3 g of ethyl 2-(4-phenoxyphenyl)lactate (34 g of a mixture containing 14.3 g of ethyl 2-(4-phenoxyphenyl)lactate and 19.7 g of diphenyl ether), 9.7 g of 1,1'-carbonyldiimidazole and 100 mL of methylene chloride was agitated at 25° C. for 19 h. Water (0.30 mL) was added and the mixture was agitated for 15 min. Then, 5 mL of acetic acid and 7.4 g of phenylhydrazine were added. After agitating at 25° C. for 24 h, 100 mL of water was added. The pH was lowered to 2 with hydrochloric acid, and the aqueous layer was removed. After washing the methylene chloride layer with 50 mL of water, the solvent was evaporated under vacuum. The oily residue was mixed with 150 mL hexane and 15 mL of ethyl acetate, heated to 65° C., cooled to 20° C., and then filtered. The solids were washed with 100 mL of a mixture of 20 mL ethyl acetate and 80 mL of hexane and then dried. The title product (15.2 g) was obtained with a m.p. of 137-139° C.
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
7.4 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:13]=[CH:12][C:11]([C:14]([CH3:21])([OH:20])[C:15]([O:17]CC)=O)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:22]1([O:28]C2C=CC=CC=2)C=CC=CC=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[C:47]1([NH:53][NH2:54])[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1.Cl>O.C(O)(=O)C.C(Cl)Cl>[CH3:21][C:14]1([C:11]2[CH:10]=[CH:9][C:8]([O:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)=[CH:13][CH:12]=2)[O:20][C:22](=[O:28])[N:54]([NH:53][C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)[C:15]1=[O:17]

Inputs

Step One
Name
Quantity
0.3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C(=O)OCC)(O)C
Name
mixture
Quantity
34 g
Type
reactant
Smiles
Name
Quantity
14.3 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C(=O)OCC)(O)C
Name
Quantity
19.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
9.7 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
7.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was agitated at 25° C. for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was agitated for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
After agitating at 25° C. for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
WASH
Type
WASH
Details
After washing the methylene chloride layer with 50 mL of water
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
ADDITION
Type
ADDITION
Details
The oily residue was mixed with 150 mL hexane and 15 mL of ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
heated to 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were washed with 100 mL of a mixture of 20 mL ethyl acetate and 80 mL of hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
CC1(C(N(C(O1)=O)NC1=CC=CC=C1)=O)C1=CC=C(C=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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